molecular formula C9H9NO2 B1347020 6-Methoxy-2-methylbenzoxazole CAS No. 23999-64-6

6-Methoxy-2-methylbenzoxazole

Cat. No. B1347020
CAS RN: 23999-64-6
M. Wt: 163.17 g/mol
InChI Key: IMRVVUQHPUZLSC-UHFFFAOYSA-N
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzoxazole, including compounds structurally related to 6-Methoxy-2-methylbenzoxazole, exhibit significant antimicrobial properties. For instance, a series of novel benzofuran-based 1,2,3-triazoles were synthesized, showing high antimicrobial activity, underscoring the potential of benzoxazole derivatives in combating microbial infections (Sunitha et al., 2017).

Antitubercular Agents

In the quest for new antitubercular agents, substituted benzo[h]quinazolines and benzo[g]indazoles, which share a similarity in the benzoxazole moiety, were synthesized and showed significant activity against Mycobacterium tuberculosis. These findings highlight the role of benzoxazole derivatives in the development of antitubercular drugs (Maurya et al., 2013).

Antifungal and Antibacterial Agents

Research into 2-(6-methoxy-2-naphthyl)propionamide derivatives, which are structurally related to 6-Methoxy-2-methylbenzoxazole, revealed their significant antibacterial and antifungal activities. This study indicates the utility of such compounds in the development of new antimicrobial agents (Helal et al., 2013).

Cytotoxic Activity

The cytotoxic activity of orsellinates, which are chemically related to benzoxazoles, was studied, showing potential antineoplastic activity. This research suggests that derivatives of 6-Methoxy-2-methylbenzoxazole might be explored for their cytotoxic properties, contributing to the development of cancer therapeutics (Gomes et al., 2006).

Decomposition and Environmental Impact

An in-depth experimental and theoretical study on the decomposition of methoxy radicals, including those similar to 6-Methoxy-2-methylbenzoxazole, provides insight into their behavior and environmental impact. Understanding the decomposition pathways of such compounds is crucial for assessing their stability and potential environmental effects (Hippler et al., 2001).

Safety And Hazards

6-Methoxy-2-methylbenzoxazole is used for R&D purposes only and is not intended for medicinal, household, or other uses3. If inhaled or ingested, or in case of skin or eye contact, appropriate first aid measures should be taken8.


properties

IUPAC Name

6-methoxy-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRVVUQHPUZLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178726
Record name 6-Methoxy-2-methylbenzoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-methylbenzoxazole

CAS RN

23999-64-6
Record name 6-Methoxy-2-methylbenzoxazole
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Record name 6-Methoxy-2-methylbenzoxazole
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Record name 23999-64-6
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Record name 6-Methoxy-2-methylbenzoxazole
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Record name 6-methoxy-2-methylbenzoxazole
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Record name 6-Methoxy-2-methylbenzoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
IF Tupitsyn, NN Zatsepina, AI Belyashova… - Chemistry of Heterocyclic …, 1986 - Springer
… -l,2-dimethylbenzimidazole takes place exclusively at one position in the benzene ring, in 5-chloro-, 7-chloro-, 5-methoxy-2-methylbenzothiazole and 6-methoxy-2-methylbenzoxazole …
Number of citations: 4 link.springer.com
SM Ramsh - Chemistry of Heterocyclic Compounds, 1986 - Springer
… -l,2-dimethylbenzimidazole takes place exclusively at one position in the benzene ring, in 5-chloro-, 7-chloro-, 5-methoxy-2-methylbenzothiazole and 6-methoxy-2-methylbenzoxazole …
Number of citations: 3 link.springer.com
K Anderson - 2021 - researchspace.auckland.ac.nz
… As a result, we immediately subjected o-amidophenol 359 to the cyclisation conditions to obtain a low yield of 4-formyl-6-methoxy-2-methylbenzoxazole (360) by 1H NMR analysis (not …
Number of citations: 0 researchspace.auckland.ac.nz
JJ Lee, J Kim, YM Jun, BM Lee, BH Kim - Tetrahedron, 2009 - Elsevier
One-pot reduction-triggered heterocyclizations from 2-nitrophenols to benzoxazoles and from 1-aryl-2-nitroethanones to oxazoles were investigated. In the presence of indium/AcOH in …
Number of citations: 69 www.sciencedirect.com

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